(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
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Description
“Cis-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . The CAS Number is 732252-75-4 . The molecular weight is 236.24 . The IUPAC name is (1R,3S)-3-(3-fluorobenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The linear formula of “cis-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is C13H13FO3 . The InChI code is 1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m0/s1 .Scientific Research Applications
Analytical Methodologies
The development of analytical methods for detecting metabolites related to pyrethroid exposure showcases the application of related chemical compounds. For instance, a method involving capillary gas chromatography-mass spectrometry was devised for determining pyrethroid metabolites, including 4-fluoro-3-phenoxybenzoic acid, in human urine samples. This approach is crucial for assessing exposure to substances like cyfluthrin, highlighting the compound's relevance in environmental health studies (Kühn et al., 1996).
Similarly, another study focused on quantifying urinary metabolites of synthetic pyrethroid insecticides, including 4-fluoro-3-phenoxybenzoic acid, using isotope dilution high-performance liquid chromatography–tandem mass spectrometry. This research emphasizes the compound's utility in biomonitoring for pesticide exposure (Baker et al., 2004).
Chemical Synthesis and Catalysis
In the realm of organic synthesis, the compound's structural motif finds application in catalysis. A study showcased the use of a palladium–tetraphosphine catalyst system for cross-coupling aryl bromides with arylboronic acids. The research highlights the influence of ligands like cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, demonstrating the compound's role in facilitating high-yield chemical reactions (Feuerstein et al., 2001).
Environmental Monitoring
The compound's derivatives serve as biomarkers in environmental monitoring. A study introduced a gas chromatography-high resolution mass spectrometric method for the sensitive determination of pyrethroid and pyrethrin metabolites, including 4-fluoro-3-phenoxybenzoic acid, in human urine. This method allows for a comprehensive assessment of exposure to pyrethroid and pyrethrin insecticides, illustrating the compound's significance in environmental science (Leng & Gries, 2005).
Properties
IUPAC Name |
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDVGNQZDVNNL-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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